1-Tert-butoxybutane

Description

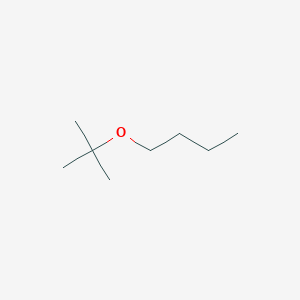

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-6-7-9-8(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNQHLLBFBGKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00142853 | |

| Record name | 1-Tert-butoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00142853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-63-1 | |

| Record name | 1-Tert-butoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tert-butoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00142853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Tert-butoxybutane

Introduction

1-Tert-butoxybutane, also known as butyl tert-butyl ether, is an asymmetrical ether with the chemical formula C₈H₁₈O.[1][2][3] As a colorless liquid, its utility in scientific research and industrial applications is primarily dictated by its physical and chemical properties.[1] This guide provides a comprehensive overview of the core physical characteristics of this compound, offering valuable insights for researchers, chemists, and professionals in drug development who may utilize this compound as a solvent, reagent, or building block. The presence of a sterically bulky tert-butyl group significantly influences its reactivity and physical behavior, distinguishing it from its linear isomer, di-n-butyl ether.

Molecular and Chemical Identity

-

IUPAC Name: 1-[(2-methylpropan-2-yl)oxy]butane[4]

-

Common Synonyms: Butyl tert-butyl ether, n-butyl tert-butyl ether[2][3][5]

Chemical Structure

The structure of this compound features a central oxygen atom linking an n-butyl group and a tert-butyl group. This asymmetry and the steric hindrance imparted by the tert-butyl group are fundamental to its chemical behavior, particularly in reactions such as acid-catalyzed cleavage where the stability of the tertiary carbocation intermediate plays a directing role.[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in experimental design. It is important to note that some reported values in the literature show discrepancies, which are highlighted where applicable.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 124 °C (397.15 K) to 140.96 °C | [2][6] |

| Melting Point | -94 °C | [6] |

| Density | 0.7581 g/mL | [6] |

| Flash Point | 13.7 ± 10.2 °C | [1] |

| Solubility in Water | Not definitively reported. Ethers like MTBE are highly soluble (~50 g/L), but its isomer, 1-butoxybutane, is reported as insoluble. | [1] |

| Vapor Pressure | Data not readily available in cited literature. | N/A |

| Refractive Index | Data not readily available in cited literature. | N/A |

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, distinguished by the prominent signal from the tert-butyl group.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons, expected to appear in the upfield region, typically between δ 1.0 and 1.5 ppm.[7][8] This signal is characteristic of the nine magnetically equivalent protons of the tert-butyl group.

-

n-Butyl Protons (-OCH₂CH₂CH₂CH₃):

-

-OCH₂-: A triplet adjacent to the ether oxygen, expected around δ 3.3-3.5 ppm.

-

-CH₂CH₃: A triplet for the terminal methyl group, expected at approximately δ 0.9 ppm.

-

Internal Methylene Groups (-CH₂CH₂-): Two multiplets for the two internal methylene groups of the n-butyl chain, expected between δ 1.3 and 1.7 ppm.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will clearly distinguish the unique carbon environments within the molecule.

-

tert-Butyl Carbons: Two distinct signals are expected: one for the quaternary carbon bonded to the oxygen (around δ 72-75 ppm) and another for the three equivalent methyl carbons (around δ 28-30 ppm).[8]

-

n-Butyl Carbons: Four distinct signals corresponding to the four carbons of the n-butyl chain, with the carbon attached to the oxygen appearing most downfield.

Infrared (IR) Spectroscopy

The IR spectrum is most useful for identifying the ether functional group and confirming the absence of other functionalities, such as the hydroxyl group of an alcohol precursor.

-

C-O Stretch: A strong, characteristic absorption band in the region of 1050-1150 cm⁻¹ is the most definitive feature of the ether linkage.[1]

-

C-H Stretch: Strong bands will be present in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the alkyl groups.

-

Absence of O-H Stretch: Critically, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the successful formation of the ether and the consumption of any alcohol starting material.[8]

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers.[9] For an asymmetrical, sterically hindered ether like this compound, the choice of nucleophile and electrophile is critical to maximize the yield of the desired substitution product and minimize the competing elimination reaction.

Caption: Williamson ether synthesis of this compound.

Rationale for Reagent Selection

The Williamson synthesis proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance at the electrophilic carbon.[9] Therefore, two potential synthetic routes must be considered:

-

Route A: Sodium butoxide (from 1-butanol) + tert-butyl halide.

-

Route B: Potassium tert-butoxide + n-butyl halide.

Route B is generally preferred. Tertiary halides, like tert-butyl bromide, are highly prone to elimination (E2) reactions in the presence of a strong base such as an alkoxide.[10] Using a primary halide (n-butyl bromide) as the electrophile and the sterically hindered but potent nucleophile potassium tert-butoxide minimizes the competing elimination reaction, thereby favoring the desired Sₙ2 substitution to form this compound.

Experimental Protocol

This protocol is a representative methodology based on the principles of the Williamson ether synthesis and should be performed with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophile Preparation: To the stirred solvent, carefully add potassium tert-butoxide (1.1 equivalents). Stir until it is fully dissolved.

-

Addition of Electrophile: Slowly add 1-bromobutane (1.0 equivalent) dropwise to the solution at room temperature using a syringe. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to a gentle reflux (approximately 66 °C for THF) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volume). Combine the organic layers.

-

Washing: Wash the combined organic extracts with a saturated brine solution to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by fractional distillation to yield pure this compound.

Potential Applications in Drug Development

While direct applications of this compound in pharmaceuticals are not extensively documented, its isomers and related ethers serve as important solvents and intermediates in drug synthesis.[1] For instance, dibutyl ether is used as a solvent in the preparation of intermediates for drugs like Prasugrel.[1] Given its physical properties—moderate boiling point, stability, and character as an ether—this compound could potentially be explored as:

-

A Reaction Solvent: For organic reactions requiring a relatively non-polar, aprotic medium with a specific boiling point.

-

An Extracting Agent: In workup procedures to isolate target compounds from aqueous media.

-

A Chemical Intermediate: The tert-butoxy group is a common protecting group in organic synthesis, although this compound itself is not a standard reagent for this purpose.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Flammability: With a low flash point, it poses a fire risk.[1] Keep away from open flames, sparks, and heat sources. Use in a well-ventilated area.

-

Peroxide Formation: Like many ethers, it may form explosive peroxides upon prolonged exposure to air and light. Store in a tightly sealed, opaque container under an inert atmosphere if possible.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.[1]

References

Click to expand

-

MySkinRecipes. 1-(tert-butoxy)butane. [Link]

-

Stenutz. 1-butoxybutane. [Link]

-

NIST. This compound. [Link]

-

University of Houston-Downtown. Williamson Ether Synthesis. [Link]

-

NIST. This compound. [Link]

-

NIST. This compound. [Link]

-

PubChem. This compound. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C8H18O | CID 136788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. lookchem.com [lookchem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound (CAS 1000-63-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound [webbook.nist.gov]

1-Tert-butoxybutane CAS number and synonyms

An In-Depth Technical Guide to 1-Tert-butoxybutane: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 1000-63-1), a member of the ether family of organic compounds. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, synthesis methodologies, and potential applications, grounding all information in established scientific principles and authoritative sources.

Core Chemical Identity

This compound, also known by its common synonym butyl tert-butyl ether, is an asymmetrical ether. Its structure consists of a tert-butyl group and an n-butyl group linked by an oxygen atom. This structural arrangement dictates its chemical reactivity and physical properties, distinguishing it from its isomers such as di-tert-butyl ether or dibutyl ether.

-

IUPAC Name : 1-[(2-methylpropan-2-yl)oxy]butane

-

Synonyms : Butyl tert-butyl ether, Tert-butyl n-butyl ether[1][2][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, application as a solvent, and role as a reaction intermediate. The data presented below are compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook, a trusted repository of chemical data.

| Property | Value | Source |

| Molecular Weight | 130.2279 g/mol | [NIST][1][2] |

| Appearance | Colorless Liquid | [Benchchem] |

| Boiling Point (Tboil) | 397 K (approx. 124 °C) | [NIST][2] |

| Formula | C₈H₁₈O | [NIST][1][2] |

| Storage | Store sealed in a dry environment at room temperature. | [Benchchem] |

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of an asymmetrical ether like this compound requires careful strategic planning to maximize yield and minimize competing side reactions, primarily elimination. The two most viable synthetic routes are the Williamson ether synthesis and the acid-catalyzed addition of an alcohol to an alkene.

Williamson Ether Synthesis: The Classic Nucleophilic Substitution

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an Sₙ2 mechanism. The key to a successful synthesis of this compound via this route is the selection of the correct nucleophile and electrophile.

Causality of Reagent Selection: To form the target ether, there are two theoretical pairings of an alkoxide and an alkyl halide:

-

Sodium butoxide (a primary alkoxide) + tert-butyl halide (a tertiary halide): This pathway is ineffective . The primary alkoxide is a strong base, and the tertiary halide is sterically hindered. This combination heavily favors an E2 elimination reaction, yielding isobutylene gas instead of the desired ether.

-

Sodium tert-butoxide (a tertiary alkoxide) + 1-halobutane (a primary halide): This is the correct and effective pathway . The primary alkyl halide is unhindered and an excellent substrate for Sₙ2 reactions. Although sodium tert-butoxide is a strong base, its steric bulk makes it a less effective nucleophile, but with a primary halide, substitution can successfully compete with elimination.

Below is a logical workflow for this synthesis.

Caption: Workflow for Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

-

Warning: This procedure involves sodium metal, which is highly reactive with water, and flammable solvents. Strict anhydrous conditions must be maintained, and the reaction should be performed in a fume hood with appropriate personal protective equipment (PPE). The primary reagent, sodium tert-butoxide, is corrosive and requires careful handling.[4][5]

-

Preparation of Sodium tert-butoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 150 mL of anhydrous tetrahydrofuran (THF). Carefully add sodium metal (1.0 eq) in small, freshly cut pieces to the solvent.

-

Slowly add tert-butanol (1.05 eq) dropwise to the stirred suspension. The reaction will generate hydrogen gas, which must be safely vented. The mixture is stirred and gently heated to reflux until all the sodium has reacted to form a solution of sodium tert-butoxide.

-

Sₙ2 Reaction: Cool the flask to room temperature. Add 1-bromobutane (1.0 eq) dropwise via an addition funnel over 30 minutes.

-

Once the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Isolation: After cooling to room temperature, quench the reaction by slowly adding water to decompose any unreacted sodium tert-butoxide.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated brine solution to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.

Acid-Catalyzed Alkene Addition

An alternative industrial method involves the acid-catalyzed reaction of a butanol with 2-methylpropene (isobutylene).[1]

Mechanistic Insight: This reaction proceeds via the formation of a stable tertiary carbocation.

-

Protonation: An acid catalyst (e.g., sulfuric acid) protonates the 2-methylpropene at the less substituted carbon, forming the more stable tertiary carbocation (the tert-butyl cation).[6]

-

Nucleophilic Attack: The oxygen atom of 1-butanol acts as a nucleophile and attacks the electrophilic tert-butyl cation.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final ether product, this compound.

Sources

Spectroscopic Data of 1-Tert-butoxybutane: A Technical Guide

Introduction: Defining the Molecule and the Rationale for Spectroscopic Analysis

1-Tert-butoxybutane, also known as butyl tert-butyl ether (BTBE), is an aliphatic ether with the chemical formula C₈H₁₈O.[1][2] As an isomer of other common ethers like di-n-butyl ether and di-tert-butyl ether, its unambiguous identification is critical in research and industrial applications, ranging from its potential use as a solvent to an intermediate in fine chemical synthesis.[1] The structural characterization of this compound relies on a combination of modern spectroscopic techniques, each providing a unique piece of the molecular puzzle.

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The narrative is structured to not only present the data but also to elucidate the underlying principles and experimental logic, offering field-proven insights for researchers, scientists, and professionals in drug development. By understanding why the spectra appear as they do, analysts can more confidently identify this molecule and distinguish it from its isomers and related compounds.

Molecular Structure and Atom Labeling

To facilitate a clear and concise discussion of the spectroscopic data, the atoms in this compound are systematically labeled. This labeling convention will be used throughout the guide to correlate specific spectral features with their corresponding atoms in the molecule.

Caption: Labeled structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the specific arrangement of hydrogen atoms in an organic molecule. For this compound, it allows for the clear differentiation of the n-butyl and tert-butyl groups.

Expertise & Experience: The Rationale Behind the Spectrum

The ¹H NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four chemically non-equivalent sets of protons. The key interpretive drivers are chemical shift (influenced by the electron-withdrawing oxygen atom) and spin-spin coupling (which reveals the number of neighboring protons).

-

Tert-butyl Protons (H⁶, H⁷, H⁸): The nine protons of the three methyl groups on the tert-butyl moiety are all chemically equivalent. They have no adjacent protons to couple with, hence their signal appears as a sharp singlet. This high-integration singlet is a hallmark of a tert-butyl group.[3]

-

Methylene Protons Adjacent to Oxygen (H⁴): The two protons on C⁴ are directly attached to a carbon bonded to the highly electronegative oxygen atom. This proximity deshields the protons, causing their signal to appear further downfield compared to other alkyl protons. These protons are coupled to the two adjacent protons on C³, resulting in a triplet signal.

-

Terminal Methyl Protons (H¹): The three protons on C¹ are in a standard alkyl environment, appearing at the highest field (most upfield). They are coupled to the two adjacent protons on C², which splits their signal into a triplet.

-

Internal Methylene Protons (H² and H³): The protons on C² and C³ are coupled to protons on both sides. The C³ protons are coupled to those on C² and C⁴, and the C² protons are coupled to those on C¹ and C³. This complex coupling pattern results in overlapping multiplet signals in the alkyl region of the spectrum.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A standardized protocol ensures reproducibility and accuracy of the obtained data.

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., 0.6 mL of CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer, such as a 300 or 500 MHz instrument.[4]

-

Acquisition Parameters: A standard pulse-acquire sequence is used.[5] Key parameters include a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio and a relaxation delay (e.g., 5 seconds) to allow for full proton relaxation between pulses.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum for analysis.

Data Summary: ¹H NMR of this compound

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H¹, -CH₃ (n-butyl) | 0.92 | Triplet | 3H |

| H⁶, H⁷, H⁸, -C(CH₃)₃ | 1.18 | Singlet | 9H |

| H², H³, -CH₂-CH₂- | 1.35 - 1.55 | Multiplet | 4H |

| H⁴, -O-CH₂- | 3.35 | Triplet | 2H |

| Note: Data is based on typical chemical shifts for similar ether structures. Actual values may vary slightly based on solvent and experimental conditions. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides critical information about the carbon skeleton of the molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single, sharp signal.

Expertise & Experience: The Rationale Behind the Spectrum

Due to the molecule's symmetry, this compound is expected to exhibit five distinct signals in its ¹³C NMR spectrum, as C⁶, C⁷, and C⁸ are equivalent.

-

Quaternary Carbon (C⁵): This carbon is bonded to the oxygen and three other carbons. It lacks attached protons, resulting in a characteristically weak signal (due to the lack of Nuclear Overhauser Effect enhancement). Its direct attachment to oxygen shifts it significantly downfield.

-

Oxygen-Attached Methylene Carbon (C⁴): Similar to its attached protons, this carbon is deshielded by the adjacent oxygen atom and appears at a downfield chemical shift, typically in the 60-80 ppm range for ethers.[6]

-

Tert-butyl Methyl Carbons (C⁶, C⁷, C⁸): These three equivalent carbons appear as a single, strong signal.

-

Alkyl Carbons (C¹, C², C³): These carbons appear in the typical upfield aliphatic region (10-40 ppm). Their specific chemical shifts are determined by their distance from the oxygen atom and their position in the n-butyl chain.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample is typically used for ¹³C NMR compared to ¹H NMR (e.g., 20-50 mg in 0.6 mL of deuterated solvent).

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer, switching the probe to the ¹³C frequency (e.g., 75 MHz for a 300 MHz instrument).[7]

-

Acquisition Parameters: A standard proton-decoupled pulse sequence is used. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Data Summary: ¹³C NMR of this compound

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| C¹, -C H₃ (n-butyl) | 14.1 |

| C², -C H₂- | 19.5 |

| C⁶, C⁷, C⁸, -C(C H₃)₃ | 28.8 |

| C³, -C H₂- | 32.2 |

| C⁴, -O-C H₂- | 65.5 |

| C⁵, -O-C (CH₃)₃ | 72.5 |

| Note: Data is based on typical chemical shifts for similar ether structures. Actual values may vary slightly.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Experience: The Rationale Behind the Spectrum

For an ether like this compound, the IR spectrum is defined as much by the peaks that are present as by those that are absent.

-

Key Present Absorption: The most diagnostic feature is a strong, prominent C-O stretching band. For aliphatic ethers, this peak typically appears in the 1150-1085 cm⁻¹ region. Its intensity is a direct result of the large change in dipole moment during the C-O bond stretch.

-

Key Absent Absorptions: The absence of a strong, broad absorption in the 3500-3200 cm⁻¹ region confirms the lack of an O-H group (ruling out alcohols). Similarly, the absence of a strong, sharp absorption around 1700 cm⁻¹ indicates the lack of a C=O carbonyl group (ruling out aldehydes, ketones, esters, etc.).

-

Other Absorptions: The spectrum will also be populated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1365 cm⁻¹.

Experimental Protocol: Acquiring the FT-IR Spectrum

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the clean salt plates is collected first.

-

Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Data Summary: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2975 - 2850 | Strong | C-H (sp³) Stretching |

| 1470 - 1450 | Medium | C-H Bending (Methylene) |

| 1390 - 1365 | Medium | C-H Bending (Methyl) |

| ~1100 | Very Strong | C-O-C Stretching (Asymmetric) |

| Note: Data is based on characteristic absorption frequencies for aliphatic ethers. |

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Expertise & Experience: The Rationale Behind the Fragmentation

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, which ejects an electron to form a molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation. The fragmentation of ethers is dominated by pathways that lead to the formation of stable carbocations.

-

Molecular Ion (M⁺•): For this compound (MW = 130.23 g/mol ), a molecular ion peak at a mass-to-charge ratio (m/z) of 130 may be observed, though it is often weak or absent in ethers.[8]

-

α-Cleavage: The most favorable fragmentation pathway for ethers is cleavage of a C-C bond alpha to the oxygen atom. For this compound, this can happen on either side of the oxygen.

-

Loss of a Propyl Radical: Cleavage between C³ and C⁴ would lead to the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of an ion at m/z 87.

-

Loss of a Methyl Radical: Cleavage of a C-C bond within the tert-butyl group leads to the loss of a methyl radical (•CH₃) to form an oxonium ion at m/z 115.

-

-

Formation of the Tert-Butyl Cation (Base Peak): The most dominant fragmentation involves the cleavage of the C⁴-O bond, leading to the formation of the highly stable tert-butyl carbocation, [C(CH₃)₃]⁺. This fragment has an m/z of 57. Due to its exceptional stability, this peak is expected to be the base peak (most intense peak) in the spectrum. The other part of this cleavage would be a butoxy radical, which is neutral and not detected.

Caption: Dominant fragmentation pathway in EI-MS.

Experimental Protocol: Acquiring the EI Mass Spectrum

-

Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system, which separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a 70 eV electron beam (standard for EI).

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the instrument's software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.

Data Summary: Predicted Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 130 | Low | [C₈H₁₈O]⁺• (Molecular Ion) |

| 115 | Moderate | [M - CH₃]⁺ |

| 87 | Moderate | [M - C₃H₇]⁺ |

| 57 | 100% (Base Peak) | [C(CH₃)₃]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation from further fragmentation) |

| Note: Relative intensities are predictive and based on the principles of ether fragmentation. |

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the ether functional group while ruling out others, and mass spectrometry corroborates the molecular weight and reveals the molecule's susceptibility to form a stable tert-butyl cation. By understanding the causal relationships between molecular structure and spectral output, researchers can utilize these techniques for confident identification and quality assessment of this compound in any scientific or industrial setting.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

MassBank of North America. tert-butyl phenyl ether. Available at: [Link]

-

NIST (2021). tert-Butyl methyl ether in NIST Chemistry WebBook. Available at: [Link]

-

NIST (2021). Di-tert-Butyl ether in NIST Chemistry WebBook. Available at: [Link]

-

PubChem (2024). 1-Tert-butoxy-4-trimethylsilyloxybutane. Available at: [Link]

-

PubChem (2024). This compound. Available at: [Link]

-

ResearchGate (2015). Mass spectrum of 1-tert-Butoxy-hex-5-yne. Available at: [Link]

-

SpectraBase (2024). tert-Butyl ether. Available at: [Link]

-

University of Oregon (2020). 13C NMR Chemical Shift. Available at: [Link]

-

ACD/Labs (2023). t-Butyl group towers over other 1H resonances. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. spectrabase.com [spectrabase.com]

- 5. tert-Butyl methyl ether(1634-04-4) 13C NMR spectrum [chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Di-tert-Butyl ether [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of tert-Butyl n-Butyl Ether

Abstract

This guide provides a comprehensive technical overview of the foundational principles governing the synthesis of tert-butyl n-butyl ether (TBnBE). It is intended for an audience of researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of etherification reactions. We will explore the primary synthetic routes, delving into the causality behind experimental choices, and present self-validating protocols. This document eschews a rigid template in favor of a structure that logically unfolds the complexities of TBnBE synthesis, supported by authoritative references and visual aids to ensure scientific integrity and clarity.

Introduction: The Significance of Asymmetric Ethers

Tert-butyl n-butyl ether is an asymmetric ether, a class of compounds with broad applications ranging from use as gasoline oxygenates to their role as non-polar solvents and intermediates in organic synthesis.[1] The distinct steric and electronic properties of the tert-butyl and n-butyl groups impart unique characteristics to the molecule, making its efficient and selective synthesis a topic of considerable interest in both academic and industrial chemistry. The tert-butyl group, in particular, can serve as a bulky protecting group for alcohols in complex multi-step syntheses.[2][3] This guide will focus on the two principal methodologies for synthesizing TBnBE: the Williamson ether synthesis and acid-catalyzed additions to isobutylene.

Synthetic Strategies and Mechanistic Considerations

The choice of synthetic route for an asymmetric ether like tert-butyl n-butyl ether is critically dependent on the structure of the target molecule. The two primary approaches involve either a nucleophilic substitution or an electrophilic addition mechanism.

The Williamson Ether Synthesis: A Nucleophilic Substitution Approach

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of ether preparation.[4][5] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as the nucleophile, attacking an alkyl halide or other substrate with a good leaving group.[4][6]

For the synthesis of tert-butyl n-butyl ether, two theoretical pathways exist:

-

Pathway A: Sodium n-butoxide reacting with tert-butyl halide.

-

Pathway B: Sodium tert-butoxide reacting with n-butyl halide.

A Critical Analysis of Feasibility:

Pathway A is highly unlikely to yield the desired ether. The reaction of a strong nucleophile/strong base like sodium n-butoxide with a tertiary alkyl halide (tert-butyl halide) will predominantly lead to an E2 (bimolecular elimination) reaction, producing isobutylene as the major product.[7] This is due to the significant steric hindrance around the tertiary carbon, which prevents the backside attack required for an SN2 reaction.[4][7]

Pathway B, however, is a viable route. Here, the sterically hindered but strongly basic sodium tert-butoxide reacts with a primary alkyl halide (n-butyl halide). While elimination can still be a competing side reaction, the SN2 pathway is favored due to the unhindered nature of the primary carbon on the n-butyl halide.[6]

Diagram 1: Williamson Ether Synthesis of tert-Butyl n-Butyl Ether

Caption: Workflow for the Williamson ether synthesis of tert-Butyl n-Butyl Ether.

Acid-Catalyzed Addition of n-Butanol to Isobutylene

An alternative and often more industrially scalable method for preparing tert-butyl ethers is the acid-catalyzed addition of an alcohol to isobutylene.[8] This reaction proceeds via an electrophilic addition mechanism.

Mechanism Breakdown:

-

Protonation of Isobutylene: In the presence of a strong acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like Amberlyst 15), the π-bond of isobutylene is protonated to form a stable tertiary carbocation.[8][9]

-

Nucleophilic Attack by n-Butanol: The lone pair of electrons on the oxygen atom of n-butanol acts as a nucleophile, attacking the electron-deficient tertiary carbocation.

-

Deprotonation: A weak base (e.g., another molecule of n-butanol or the conjugate base of the acid catalyst) removes the proton from the oxonium ion intermediate to yield the final product, tert-butyl n-butyl ether, and regenerate the acid catalyst.

The use of solid acid catalysts is particularly advantageous in industrial settings as it simplifies catalyst removal from the product mixture.[8][10]

Diagram 2: Acid-Catalyzed Synthesis of tert-Butyl n-Butyl Ether

Caption: Mechanism of acid-catalyzed synthesis of tert-Butyl n-Butyl Ether.

Experimental Protocols

The following protocols are provided as a foundation for the laboratory synthesis of tert-butyl n-butyl ether. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[11][12][13]

Protocol for Williamson Ether Synthesis

Materials:

-

Sodium metal

-

Anhydrous tert-butanol

-

n-Butyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium tert-butoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous tert-butanol and anhydrous diethyl ether.

-

Carefully add small pieces of sodium metal to the solution. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted.

-

Ether Synthesis: Cool the freshly prepared sodium tert-butoxide solution in an ice bath.

-

Slowly add n-butyl bromide dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude tert-butyl n-butyl ether by fractional distillation.

Protocol for Acid-Catalyzed Synthesis

Materials:

-

n-Butanol

-

Isobutylene (condensed as a liquid)

-

Amberlyst 15 ion-exchange resin (or concentrated sulfuric acid)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a pressure-rated flask equipped with a magnetic stirrer, add n-butanol and the acid catalyst (Amberlyst 15).

-

Cool the flask in a dry ice/acetone bath and carefully condense a known amount of isobutylene into the flask.

-

Reaction: Seal the flask and allow it to warm to room temperature while stirring. The reaction progress can be monitored by GC-MS.

-

Work-up: Once the reaction is complete, filter the Amberlyst 15 resin. If sulfuric acid was used, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess n-butanol and any remaining starting materials by distillation.

-

Purification: The resulting tert-butyl n-butyl ether can be further purified by fractional distillation.

Product Characterization

The identity and purity of the synthesized tert-butyl n-butyl ether should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| 1H NMR | A singlet corresponding to the nine equivalent protons of the tert-butyl group, a triplet for the methyl protons of the n-butyl group, a quartet for the methylene protons adjacent to the oxygen, and a sextet for the other methylene protons of the n-butyl group.[14] |

| 13C NMR | A signal for the quaternary carbon of the tert-butyl group, a signal for the methyl carbons of the tert-butyl group, and distinct signals for the four carbons of the n-butyl group.[15] |

| Infrared (IR) Spectroscopy | A characteristic C-O-C stretching vibration in the range of 1070-1150 cm-1. The absence of a broad O-H stretch around 3300 cm-1 indicates the consumption of the starting alcohol.[16] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of tert-butyl n-butyl ether (130.23 g/mol ).[15] |

Safety and Handling

Tert-butyl n-butyl ether is a flammable liquid and should be handled with care.[11][13] It is important to avoid contact with skin and eyes and to work in a well-ventilated area.[11][12] Ethers have a tendency to form explosive peroxides upon prolonged storage and exposure to air and light.[17] Therefore, it is recommended to store the product over a stabilizer, such as BHT, and in a cool, dark place.[17][18]

Conclusion

The synthesis of tert-butyl n-butyl ether can be effectively achieved through two primary methods: the Williamson ether synthesis and the acid-catalyzed addition of n-butanol to isobutylene. The choice of method depends on factors such as scale, available starting materials, and desired purity. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and minimizing the formation of byproducts. The protocols and characterization data provided in this guide serve as a robust foundation for the successful synthesis and verification of tert-butyl n-butyl ether in a research setting.

References

- Bartoli, G., et al. (2005). A mild reaction for the protection of alcohols as t-butyl ethers. Organic Letters, 7(3), 427-430.

-

Greenfield Global. (2019). Methyl-tert-Butyl-Ether-MTBE-1.pdf. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

-

Quora. (2018). Why can't tert-butyl ether be prepared by Williamson synthesis? Retrieved from [Link]

-

Scribd. (n.d.). tert-Butyl Ethyl Ether Safety Data Sheet. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

YouTube. (2015). Alcohol Protecting Groups: t- Butyl Ether Protecting Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

J-Stage. (n.d.). LIQUID-PHASE SYNTHESIS OF METHYL tert-BUTYL ETHER ON HETEROGENEOUS HETEROPOLY ACID CATALYST. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions. Retrieved from [Link]

-

Semantic Scholar. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PHENYL t-BUTYL ETHER. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism for the formation of tert-butyl ether. Retrieved from [Link]

-

YouTube. (2020). EXPLAIN HNMR SPECTRUM OF tert-butyl methyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). The gas phase n-propyl-tert-butyl ether synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Tert-Butyl Ethers - A Comparison of Properties, Synthesis Techniques and Operating Conditions for High Conversions. Retrieved from [Link]

- Google Patents. (n.d.). Mtbe preparation from isobutylene/tba and methanol in presence of an acid resin catalyst.

- Google Patents. (n.d.). Method for preparing isobutene through a tert-butyl alcohol method.

-

Chegg. (n.d.). Write equations showing practical Williamson syntheses of the following ethers: (a) t-butyl.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). n-Butyl ether. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl Ethers [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. quora.com [quora.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN102344335A - Method for preparing isobutene through a tert-butyl alcohol method - Google Patents [patents.google.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. scribd.com [scribd.com]

- 12. airgas.com [airgas.com]

- 13. fishersci.ca [fishersci.ca]

- 14. tert-Butyl ethyl ether(637-92-3) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. n-Butyl ether [webbook.nist.gov]

- 17. thermofishersci.in [thermofishersci.in]

- 18. greenfield.com [greenfield.com]

Chemical stability and reactivity of 1-Tert-butoxybutane

An In-Depth Technical Guide to the Chemical Stability and Reactivity of 1-Tert-butoxybutane

Abstract

This compound, also known as butyl tert-butyl ether (BTBE), is an asymmetrical ether with significant utility in organic synthesis, both as a solvent and as a structural motif in more complex molecules. Its unique structure, featuring a primary butyl group and a tertiary butyl group linked by an oxygen atom, dictates a distinct profile of chemical stability and reactivity. This guide provides a comprehensive analysis of this compound, detailing its synthesis, its behavior under various chemical conditions, and the mechanistic underpinnings of its reactivity. We will explore its notable stability towards bases and nucleophiles, contrasted with its predictable and selective cleavage under acidic conditions—a cornerstone of its application in synthetic chemistry. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistically-grounded understanding of this versatile compound.

Introduction and Molecular Overview

This compound (CAS No. 1000-63-1) is a colorless liquid with the molecular formula C₈H₁₈O.[1][2][3] As an ether, it is characterized by the C-O-C linkage. The asymmetry in its structure—a primary n-butyl group on one side of the ether oxygen and a sterically hindered tertiary butyl group on the other—is the primary determinant of its chemical behavior. While ethers are generally considered unreactive, serving as excellent reaction solvents, the specific structure of this compound allows for highly selective chemical transformations, making it a subject of interest beyond its solvent properties.[4][5] The tert-butoxy group, in particular, is a widely used protecting group in the synthesis of complex molecules, valued for its stability under many conditions and its clean removal under specific acidic protocols.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1000-63-1 | [2][3][6] |

| Molecular Formula | C₈H₁₈O | [2][3][6] |

| Molecular Weight | 130.23 g/mol | [2][6] |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]butane | [7] |

| Synonyms | Butyl tert-butyl ether, Tert-butyl n-butyl ether | [1][2][3] |

| Boiling Point | 397.15 K (124 °C) | [3] |

| Appearance | Colorless liquid | [1] |

Synthesis of this compound: A Mechanistic Perspective

The most common and instructive method for preparing asymmetrical ethers like this compound is the Williamson Ether Synthesis .[8] This reaction is a classic example of an Sₙ2 (bimolecular nucleophilic substitution) reaction.[8] The success of this synthesis hinges on the correct choice of reagents to maximize the desired substitution reaction and minimize the competing E2 (bimolecular elimination) reaction.

The Williamson Ether Synthesis: Reagent Selection Causality

To synthesize this compound, there are two theoretical pathways:

-

Pathway A: Sodium n-butoxide (a primary alkoxide) + tert-butyl bromide (a tertiary halide).

-

Pathway B: Sodium tert-butoxide (a tertiary alkoxide) + 1-bromobutane (a primary halide).

Pathway A is highly inefficient and will primarily yield isobutylene through an E2 elimination reaction. The n-butoxide, while a nucleophile, is also a strong base, and it will readily abstract a proton from a carbon adjacent to the bromine on the sterically hindered tertiary halide.[8]

Conversely, Pathway B is the successful route . Here, the nucleophile is sodium tert-butoxide. While it is a very strong and sterically bulky base, it attacks the unhindered, primary carbon of 1-bromobutane.[1][9] Because the electrophile is a primary halide, the Sₙ2 reaction is highly favored, and the competing E2 elimination is negligible.[8] This strategic choice is fundamental to achieving a high yield of the desired ether.

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example based on the principles of the Williamson Ether Synthesis.[10][11]

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add dry tert-butanol to a suitable solvent such as tetrahydrofuran (THF).

-

Alkoxide Formation: Add sodium hydride (NaH) portion-wise to the stirred solution at 0 °C. The evolution of hydrogen gas will be observed. Allow the reaction to warm to room temperature and stir until gas evolution ceases, indicating the complete formation of sodium tert-butoxide.

-

Nucleophilic Substitution: Cool the solution again to 0 °C and add 1-bromobutane dropwise via a syringe.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Cool the reaction to room temperature and carefully quench with water to destroy any unreacted sodium hydride. Transfer the mixture to a separatory funnel and extract with a non-polar solvent like diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure this compound.

Chemical Stability Profile

The stability of this compound is a direct consequence of the ether linkage, which is generally robust.

-

Stability Towards Bases and Nucleophiles: this compound is highly stable in the presence of strong bases (e.g., hydroxides, alkoxides) and common nucleophiles.[4][5] A substitution or elimination reaction would require the displacement of an alkoxide (n-butoxide or tert-butoxide), which is a very poor leaving group due to its high basicity. This stability allows this compound to be used as a solvent for reactions involving these types of reagents.

-

Oxidative and Reductive Stability: The compound is generally resistant to many common oxidizing and reducing agents. The C-H bonds are not easily oxidized under mild conditions, and the ether linkage is inert to reagents like sodium borohydride or lithium aluminum hydride. However, like other ethers, prolonged exposure to atmospheric oxygen can lead to the slow formation of explosive peroxides.[12] Proper storage in a tightly sealed container away from light is crucial.[1]

-

Thermal Stability: While specific high-temperature decomposition data for this compound is limited, ethers are generally thermally stable. Decomposition would likely proceed through radical mechanisms at elevated temperatures. For instance, studies on the thermal decomposition of related compounds like butylated hydroxytoluene (BHT) show that decomposition occurs at temperatures well above 400 K, often initiated by the cleavage of the weakest bonds.[13]

Chemical Reactivity: The Dominance of Acid-Catalyzed Cleavage

The most significant and synthetically useful reaction of this compound is its cleavage by strong acids.[4][5] This reaction is highly selective and proceeds through a well-defined mechanism dictated by the structure of the ether.

Mechanism: Sₙ1 Cleavage Pathway

The cleavage of this compound with a strong acid like HBr or HI is a classic example of an Sₙ1 reaction.[14] The presence of the tertiary alkyl group is the key factor that directs the mechanism.

-

Protonation: The first step is the rapid and reversible protonation of the ether oxygen by the strong acid. This converts the poor alkoxide leaving group into a good alcohol leaving group.[15]

-

Carbocation Formation: The C-O bond to the tertiary carbon cleaves heterolytically. This is the rate-determining step. This cleavage is favored because it forms a relatively stable tertiary carbocation (the tert-butyl cation) and a neutral molecule of 1-butanol.[4][14] Formation of a primary carbocation via cleavage of the n-butyl-oxygen bond is energetically prohibitive and does not occur.

-

Nucleophilic Attack: The halide anion (Br⁻ or I⁻), which is a good nucleophile, rapidly attacks the tert-butyl carbocation to form tert-butyl bromide.[14]

If an excess of the strong acid is used, the 1-butanol formed in the initial step can undergo a subsequent Sₙ2 reaction to form 1-bromobutane and water.[1]

Caption: Sₙ1 Mechanism of Acid-Catalyzed Cleavage of this compound.

Reagent Selectivity

The rate of ether cleavage is dependent on the strength of the acid used. The reactivity order for hydrohalic acids is: HI > HBr >> HCl [1]

This trend is due to two factors: the acidity of the hydrogen halide and the nucleophilicity of the resulting halide anion, both of which increase down the group (I⁻ > Br⁻ > Cl⁻).[1] Hydrochloric acid is generally not effective for cleaving ethers under normal conditions.[4][5]

Experimental Protocol: Acid-Catalyzed Cleavage

This protocol is a representative example for demonstrating the cleavage of a tert-butyl ether.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent like glacial acetic acid or dichloromethane.

-

Acid Addition: Add a stoichiometric amount or a slight excess of concentrated hydrobromic acid (48% aq. HBr).

-

Heating: Gently heat the reaction mixture to reflux for 1-3 hours. The progress of the reaction can be monitored by GC, observing the disappearance of the starting ether and the appearance of the alcohol and alkyl halide products.

-

Workup: After cooling, transfer the mixture to a separatory funnel and dilute with water. Extract the organic products with diethyl ether.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution (to neutralize excess acid) followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The resulting products, 1-butanol and tert-butyl bromide, can be separated by fractional distillation.

Summary and Conclusion

This compound presents a fascinating case study in chemical stability and reactivity, governed entirely by its asymmetrical structure. Its general inertness to a wide range of reagents makes it a reliable solvent, while the lability of the tert-butyl C-O bond under strong acidic conditions provides a predictable and selective pathway for chemical transformation. This acid-catalyzed cleavage, proceeding via a stable tertiary carbocation, is a cornerstone of its utility, particularly in the context of the tert-butoxy group's role as a protecting group. For the research scientist, a thorough understanding of these principles is essential for leveraging the full potential of this compound in complex synthetic designs and for ensuring its safe and effective handling in the laboratory.

References

-

Chemistry LibreTexts. (2024, September 30). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

-

McMurry, J. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

ACE Organic. (2009, October 22). Williamson Ether Synthesis Using 1-bromobutane and Potassium tert-butoxide [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound Phase change data. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 1000-63-1). Retrieved from [Link]

-

Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound Gas phase thermochemistry data. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound Condensed phase thermochemistry data. In NIST Chemistry WebBook. Retrieved from [Link]

-

Macmillan Group. (2021, March 9). Radical Chemistry of tert-Butoxide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound Reaction thermochemistry data. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Retrieved from [Link]

-

Guichard, G., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. In Organic Syntheses Procedure. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST / TRC Web Thermo Tables. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Krisyuk, B. E., et al. (2022). Mechanism of Thermal Decomposition of 1-Tert-Butyl- and 1-Ethyl-2-Methoxydiazene-1-Oxides. ResearchGate. Retrieved from [Link]

-

Quora. (2018, March 18). What does oxidized tert-butanol give?. Retrieved from [Link]

-

Wang, Y., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14(1), 9884. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C8H18O | CID 136788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ether cleavage - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

1-Tert-butoxybutane safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 1-Tert-butoxybutane (Butyl Tert-butyl Ether)

Section 1: Chemical and Physical Identity

This compound, also known as butyl tert-butyl ether, is an asymmetrical ether with the chemical formula C₈H₁₈O.[1][2] While not as common in laboratory settings as diethyl ether or tetrahydrofuran, it serves as a useful research chemical and can be employed as a solvent or an intermediate in organic synthesis.[3][4] Its specific structure, featuring a bulky tert-butyl group, influences its reactivity and physical properties.[3] A comprehensive understanding of its characteristics is the foundation for a thorough risk assessment and the implementation of safe handling protocols.

Table 1.1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1000-63-1 | [1][2] |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]butane | [1] |

| Common Synonyms | Butyl tert-butyl ether, tert-Butyl n-butyl ether |[2][4] |

Table 1.2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless liquid | [3] |

| Boiling Point | ~124-125 °C (397.15 K) | [5] |

| Flash Point | Not definitively reported, but expected to be low as a flammable ether. | |

| Vapor Pressure | Data not widely available; expected to be volatile. | |

| Solubility | Insoluble or sparingly soluble in water. | [6] |

| Vapor Density | Heavier than air. |[7] |

Section 2: Hazard Identification and Risk Assessment

While a specific, comprehensive GHS classification for this compound is not consistently reported across all databases, its structural similarity to other flammable ethers allows for a presumptive hazard assessment based on established principles of chemical safety. The primary hazards are associated with its flammability and potential health effects from exposure.

Table 2.1: Presumptive GHS Classification and Statements

| Category | Code | Statement |

|---|---|---|

| Hazard Class | Flammable Liquid | H226: Flammable liquid and vapor.[8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[8] | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[9] | |

| STOT - Single Exposure | H335: May cause respiratory irritation.[10] | |

| Signal Word | Warning | |

| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[8][11] |

| Statements | P261 | Avoid breathing vapors.[10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8][11] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][12] |

In-Depth Hazard Analysis

-

Flammability: The principal hazard associated with this compound, like all volatile ethers, is its flammability.[13] Ether vapors are typically heavier than air and can travel significant distances to an ignition source, leading to a "flashback" event.[7] The risk is compounded by the low ignition energy required; static electricity generated during transfer operations can be sufficient to ignite the vapors.[7][13]

-

Health Hazards: Acute exposure may cause irritation to the skin, eyes, and respiratory tract.[8][10] Inhalation of high concentrations of ether vapors can lead to central nervous system (CNS) depression, with symptoms including dizziness, drowsiness, and in severe cases, unconsciousness and respiratory paralysis.[13] The chronic toxicological properties of this compound have not been fully investigated.[14]

-

Chemical Reactivity and Peroxide Formation: Ethers are known to form explosive peroxides when exposed to air and light over time.[15][16] While the bulky tert-butyl group may sterically hinder this process compared to ethers with primary or secondary alkyl groups, it is a critical best practice to assume that peroxide formation is possible. This risk increases significantly if the ether is distilled to dryness. The substance is also incompatible with strong oxidizing agents.[7][15]

Risk Assessment Workflow

A systematic risk assessment is mandatory before any work involving this compound is initiated. This process ensures that all hazards are identified and appropriate control measures are implemented.

Caption: Logical flow for conducting a risk assessment.

Section 3: Engineering and Administrative Controls

The cornerstone of safely handling hazardous chemicals is the Hierarchy of Controls, a framework that prioritizes the most effective safety measures.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Engineering Controls: These are the most critical physical measures for isolating personnel from the hazard.

-

Chemical Fume Hood: All work involving the transfer or heating of this compound must be conducted inside a certified chemical fume hood to control vapor inhalation and contain potential spills.[15][17]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[18]

-

Explosion-Proof Equipment: Any electrical equipment used in the vicinity, such as stir plates or heating mantles, must be intrinsically safe or "explosion-proof" to prevent ignition.[10][11]

-

Grounding and Bonding: When transferring quantities greater than 500 mL from one metal container to another, containers must be bonded and grounded to dissipate static electricity.[15][18]

-

-

Administrative Controls: These are the work practices and procedures that reduce the risk of exposure.

-

Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP must be written and approved before work begins.[15]

-

Quantity Minimization: Only the minimum required quantity of the ether should be stored and used in the laboratory work area.[15][17]

-

Labeling: All containers must be clearly labeled with the chemical name and primary hazard warnings.[19]

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.

-

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[12][20]

-

Skin Protection:

-

A flame-resistant lab coat should be worn and kept fully buttoned.

-

Gloves: Proper glove selection is critical. Disposable nitrile gloves provide adequate splash protection but should be removed and replaced immediately upon contamination.[17] For prolonged handling or immersion, heavier-duty gloves such as polyvinyl alcohol (PVA) are recommended.[17] Always inspect gloves for damage before use and practice proper removal techniques to avoid skin contact.[10]

-

-

Respiratory Protection: A respirator is generally not required if work is conducted within a properly functioning fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[20][21]

Table 4.1: Glove Selection Guide

| Task | Glove Material | Breakthrough Time | Recommendation |

|---|---|---|---|

| Incidental Contact/Splash | Nitrile | ~3 minutes | Suitable for brief handling; replace immediately upon contact.[17] |

| Extended Contact/Immersion | Polyvinyl Alcohol (PVA) | > 8 hours | Recommended for large-volume transfers or spill cleanup.[17] |

Section 5: Safe Handling and Storage Protocols

Adherence to strict, documented protocols is essential for preventing incidents.

Protocol 5.1: General Handling Procedure

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Area Setup: Clear the fume hood of all unnecessary equipment and potential ignition sources.[13]

-

Grounding (if applicable): For transfers between metal containers >500 mL, confirm that bonding and grounding wires are securely attached.[18]

-

Dispensing: Slowly dispense the required amount of this compound into a labeled, appropriate secondary container.

-

Closure: Tightly cap the source container and the secondary container immediately after dispensing.

-

Cleanup: Wipe down any minor drips within the fume hood with a suitable absorbent material.

-

Post-Handling: Return the source container to its designated storage location. Wash hands thoroughly after removing gloves.[12]

Protocol 5.2: Storage Procedure

-

Container Integrity: Ensure the container is tightly sealed to prevent vapor escape and exposure to air.[7][10]

-

Location: Store in a dedicated, approved flammable liquid storage cabinet.[18][22][23] These cabinets are designed to protect the contents from fire for a specified period.[23]

-

Segregation: Store this compound away from strong oxidizing agents, acids, and other incompatible materials.[7][22]

-

Environment: The storage area must be cool, dry, well-ventilated, and out of direct sunlight.[18][22]

-

Peroxide Management: Although the risk may be lower than for other ethers, it is prudent to date containers upon receipt and upon opening. Dispose of the chemical within 12 months of opening or by the manufacturer's expiration date, whichever is sooner.[22]

Section 6: Emergency Procedures

Preparedness is key to mitigating the consequences of an incident.

Protocol 6.1: Spill Response (Small Laboratory Spill < 1 Liter)

A small spill is one that can be safely managed by trained laboratory personnel without posing a significant fire or health risk.

Caption: Step-by-step workflow for a small chemical spill.

-

Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or vapors are overwhelming, activate the fire alarm and evacuate.

-

Control Ignition Sources: Immediately turn off all nearby ignition sources (hot plates, stirrers, etc.).[7]

-

Ventilate: Ensure the fume hood is drawing air.

-

Contain & Absorb: Use a spill kit containing inert absorbent material (e.g., sand, vermiculite, commercial sorbent pads) to surround and absorb the liquid.[7] Do not use combustible materials like paper towels.

-

Collect Debris: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[8][10]

-

Decontaminate: Wipe the spill area with soap and water.

-

Dispose: Dispose of the sealed waste container through your institution's hazardous waste program.

Protocol 6.2: First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 6.1: First Aid for this compound Exposure

| Exposure Route | Action |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][12] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][21] |

Protocol 6.3: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[8][11][12]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it can spread the flammable liquid.[8]

-

Firefighter Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[10][12]

Section 7: References

-

Environmental Health & Safety. (n.d.). Safely store chemicals in laboratory? University of Louisville. Retrieved from [Link]

-

LOC Scientific. (n.d.). OSHA Flammable Storage Requirements Explained. Retrieved from [Link]

-

Lab Manager Magazine. (n.d.). Safe Storage and Use of Flammable Solvents. Retrieved from [Link]

-

UCSD Blink. (2023). Flammable and Combustible Liquids Storage Requirements. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 1000-63-1). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of St Andrews. (2024). Ethers. Health and Safety Department. Retrieved from [Link]

-

Justrite. (n.d.). How to Handle and Store Ethyl Ether. Eagle Manufacturing. Retrieved from [Link]

-

University College London. (2021). Ethers. Safety Services. Retrieved from [Link]

-

University of Edinburgh. (2010). Ethers - Handling and control of exposure. Health and Safety Department. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

-

AA Blocks. (2026). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Diethoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. Retrieved from [Link]

-

IARC Publications. (n.d.). 1-tert-BUTOXYPROPAN-2-OL. Retrieved from [Link]

-

National Toxicology Program. (n.d.). TOX-53: t-Butyl Alcohol. Retrieved from [Link]

Sources

- 1. This compound | C8H18O | CID 136788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound (CAS 1000-63-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 1,1-Diethoxybutane | C8H18O2 | CID 77225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. aablocks.com [aablocks.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ehs.umich.edu [ehs.umich.edu]

- 16. ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL [inchem.org]

- 17. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 18. Flammable and Combustible Liquids Storage Requirements [blink.ucsd.edu]

- 19. locscientific.com [locscientific.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]